5-Methyl-4-nitro-2,1,3-benzoxadiazole: A Versatile Intermediate for Advanced Synthesis
5-Methyl-4-nitro-2,1,3-benzoxadiazole: A Versatile Intermediate for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Niche Benzoxadiazole
The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities. Within this class of compounds, 5-Methyl-4-nitro-2,1,3-benzoxadiazole emerges as a particularly intriguing, albeit less documented, intermediate. Its structure, featuring a nitro group ortho to the fused oxadiazole ring and a methyl group on the benzene ring, suggests a rich and nuanced reactivity profile. This guide, intended for researchers at the forefront of chemical synthesis, aims to provide a comprehensive technical overview of 5-Methyl-4-nitro-2,1,3-benzoxadiazole, extrapolating from the well-established chemistry of its analogs to illuminate its potential as a strategic building block.
While direct literature on this specific molecule is sparse, this document will leverage the extensive knowledge base of related 4-nitrobenzofurazans to detail its probable synthesis, explore its chemical behavior, and propose its applications as a pivotal intermediate in the creation of complex molecular architectures.
Physicochemical Properties and Structural Analogs
The properties of 5-Methyl-4-nitro-2,1,3-benzoxadiazole can be inferred from its structural analogs, such as 4-nitro-2,1,3-benzoxadiazole and 5-methyl-4-nitro-2,1,3-benzothiadiazole.
| Property | Predicted Value/Information | Source/Analog |
| Molecular Formula | C₇H₅N₃O₃ | |
| Molecular Weight | 179.13 g/mol | |
| Appearance | Likely a yellow to orange crystalline solid | General appearance of nitroaromatic compounds |
| Solubility | Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane | General solubility of similar organic molecules |
| CAS Number | Not readily available in public databases |
Note: The data presented above is predicted based on the structure and properties of closely related compounds due to the limited availability of experimental data for 5-Methyl-4-nitro-2,1,3-benzoxadiazole.
Proposed Synthesis: A Pathway to a Valuable Intermediate
The synthesis of 5-Methyl-4-nitro-2,1,3-benzoxadiazole is anticipated to follow a well-established route for the preparation of benzofurazans: the nitration of a corresponding 2-aminophenol derivative followed by oxidative cyclization. The logical starting material would be 3-methyl-2-aminophenol.
Experimental Protocol: A Two-Step Synthesis
Step 1: Nitration of 3-Methyl-2-aminophenol
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-methyl-2-aminophenol (1 equivalent) in concentrated sulfuric acid at 0-5°C.
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Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate cooled beaker.
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Addition: Add the nitrating mixture dropwise to the solution of 3-methyl-2-aminophenol, maintaining the temperature below 10°C.
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Reaction: After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours.
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Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 2-amino-3-methyl-4-nitrophenol, is collected by filtration, washed with cold water until the washings are neutral, and dried.
Step 2: Oxidative Cyclization to 5-Methyl-4-nitro-2,1,3-benzoxadiazole
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Reaction Setup: Suspend the synthesized 2-amino-3-methyl-4-nitrophenol (1 equivalent) in a suitable solvent such as acetic acid.
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Oxidizing Agent: Add an oxidizing agent, for instance, sodium hypochlorite or lead tetraacetate, portion-wise to the suspension.
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Reaction: Heat the reaction mixture at a moderate temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture and pour it into water.
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Purification: The crude product can be extracted with an organic solvent and purified by column chromatography on silica gel to yield 5-Methyl-4-nitro-2,1,3-benzoxadiazole.
Applications in Drug Discovery and Materials Science
The synthetic versatility of 5-Methyl-4-nitro-2,1,3-benzoxadiazole positions it as a valuable precursor in several high-impact research areas.
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Medicinal Chemistry: The 4-amino-5-methyl-2,1,3-benzoxadiazole derivative can serve as a scaffold for the synthesis of kinase inhibitors, antibacterial agents, and other pharmacologically active compounds. The benzoxadiazole nucleus is a known pharmacophore in a variety of therapeutic agents. [1]* Fluorescent Probes: Benzofurazan derivatives are known for their fluorescent properties. [2]Functionalization at the 4-position can lead to the development of novel fluorescent probes for biological imaging and sensing applications.
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Materials Science: The electron-deficient nature of the 4-nitrobenzofurazan system makes it an interesting building block for the construction of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Spectroscopic Characterization: Predicted Data
While experimental spectra for 5-Methyl-4-nitro-2,1,3-benzoxadiazole are not readily available, its expected spectroscopic features can be predicted based on the analysis of similar structures. [3][4]
| Spectroscopic Technique | Predicted Key Features |
|---|---|
| ¹H NMR | - Aromatic protons on the benzoxadiazole ring (likely two doublets in the downfield region).- A singlet for the methyl group protons (around 2.3-2.6 ppm). |
| ¹³C NMR | - Resonances for the aromatic carbons of the benzoxadiazole ring.- A signal for the methyl carbon (around 15-25 ppm).- Signals for the carbons bearing the nitro and oxygen atoms would be significantly deshielded. |
| IR Spectroscopy | - Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of C₇H₅N₃O₃. |
Safety and Handling
As with any nitroaromatic compound, 5-Methyl-4-nitro-2,1,3-benzoxadiazole should be handled with care in a well-ventilated fume hood. [5]Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Nitro compounds can be toxic and may be absorbed through the skin. They can also be thermally sensitive, so exposure to high temperatures should be avoided. Consult the Safety Data Sheet (SDS) for analogous compounds for more detailed handling and disposal information. [6][7]
Conclusion
5-Methyl-4-nitro-2,1,3-benzoxadiazole, while not a commonplace reagent, represents a latent tool for the synthetic chemist. Its predicted reactivity, based on the robust and predictable chemistry of the 4-nitrobenzofurazan core, opens doors to a myriad of complex molecules. The strategic placement of the methyl group provides an additional vector for diversification. This guide serves as a foundational resource, encouraging the exploration and application of this promising intermediate in the pursuit of novel pharmaceuticals, advanced materials, and innovative chemical probes. As research progresses, the full potential of this versatile building block will undoubtedly be realized.
References
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